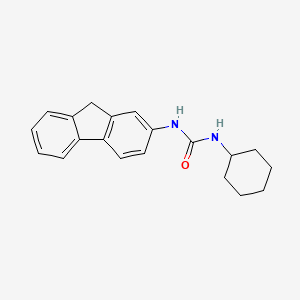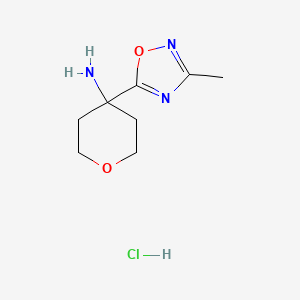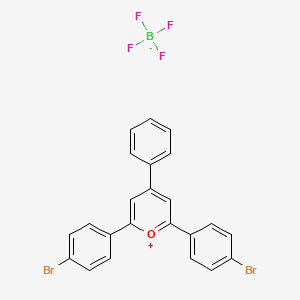
1-cyclohexyl-3-(9H-fluoren-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclohexyl-3-(9H-fluoren-2-yl)urea is a chemical compound that belongs to the class of urea derivatives. It is also known as fluorenol-9-yl-(1-cyclohexyl-3-phenylurea) and is commonly used in scientific research applications. This compound has gained significant attention due to its potential pharmacological properties, including its ability to act as an inhibitor of protein kinase C (PKC) and calcium/calmodulin-dependent protein kinase (CaMKII).
Mécanisme D'action
The mechanism of action of 1-cyclohexyl-3-(9H-fluoren-2-yl)urea involves the inhibition of PKC and CaMKII. These enzymes play a crucial role in various cellular processes, including signal transduction, gene expression, and cell cycle regulation. Inhibition of these enzymes by this compound leads to the disruption of these processes, resulting in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-cyclohexyl-3-(9H-fluoren-2-yl)urea in lab experiments include its high potency and selectivity for PKC and CaMKII inhibition. It is also relatively easy to synthesize and purify. However, the limitations of this compound include its potential toxicity and limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 1-cyclohexyl-3-(9H-fluoren-2-yl)urea. These include:
1. Further investigation of the pharmacological properties of this compound in various disease models, including cancer and neurodegenerative diseases.
2. Development of more potent and selective inhibitors of PKC and CaMKII based on the structure of this compound.
3. Evaluation of the potential use of this compound as a therapeutic agent for the treatment of cancer and neurodegenerative diseases.
4. Investigation of the potential side effects and toxicity of this compound in animal models and humans.
5. Development of new synthetic methods for the production of this compound with improved solubility and bioavailability.
In conclusion, this compound is a promising compound with potential pharmacological properties. Its ability to inhibit PKC and CaMKII makes it a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action, potential side effects, and toxicity, as well as to develop more potent and selective inhibitors based on its structure.
Méthodes De Synthèse
The synthesis of 1-cyclohexyl-3-(9H-fluoren-2-yl)urea involves the reaction between fluorenol, cyclohexylisocyanate, and triethylamine in dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The crude product is then purified by column chromatography to obtain the final product.
Applications De Recherche Scientifique
1-cyclohexyl-3-(9H-fluoren-2-yl)urea has been extensively used in scientific research for its potential pharmacological properties. It has been shown to inhibit the activity of PKC and CaMKII, which are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has been tested in various in vitro and in vivo models, including cancer cell lines, animal models of cancer, and neurodegenerative diseases.
Propriétés
IUPAC Name |
1-cyclohexyl-3-(9H-fluoren-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c23-20(21-16-7-2-1-3-8-16)22-17-10-11-19-15(13-17)12-14-6-4-5-9-18(14)19/h4-6,9-11,13,16H,1-3,7-8,12H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMHLHFRGBGSMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,3-benzodioxol-5-yl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2972655.png)

![7-Benzyl-1,3-dimethyl-8-[(4-methylphenyl)methylamino]purine-2,6-dione](/img/structure/B2972657.png)
![3-{[(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-YL)-sulfonyl]amino}propanoic acid](/img/structure/B2972659.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide](/img/structure/B2972660.png)
![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2972663.png)

![4-(2,4-dichlorobenzoyl)-1-methyl-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}-1H-pyrrole-2-carbohydrazide](/img/structure/B2972665.png)

![2-(dimethylamino)-5-[(E)-(4-fluorophenyl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2972669.png)

![(Z)-2-(4-methoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2972672.png)
![N-(3,4-dimethoxyphenethyl)-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2972676.png)